An In-depth Technical Guide to 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
An In-depth Technical Guide to 2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde, identified by its CAS Number 1428234-81-4 , is a highly functionalized aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a trifluoromethyl group—creates a molecule with distinct electronic properties and reactivity, making it a valuable intermediate for constructing complex molecular architectures.[1]
The presence of multiple electron-withdrawing groups renders the aldehyde carbon highly electrophilic, facilitating a range of chemical transformations.[1] Furthermore, the trifluoromethyl (-CF3) group is a prized feature in drug design. Its incorporation into a molecule can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets, properties that are critical for the development of effective therapeutic agents.[1][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical building block.
Physicochemical and Structural Properties
The structural arrangement of substituents on the benzaldehyde core dictates its chemical behavior. The molecule is a solid at room temperature with a molecular weight of approximately 271.01 g/mol .[2]
Key Structural Attributes:
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Electrophilic Aldehyde: The convergence of bromo, fluoro, and trifluoromethyl substituents strongly withdraws electron density from the aromatic ring, enhancing the electrophilicity of the aldehyde group. This makes it highly susceptible to nucleophilic attack.[1]
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Orthogonal Reactive Sites: The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the aldehyde group offers a site for reductive amination, Wittig reactions, and condensations. This orthogonality allows for sequential and controlled modifications.
-
Trifluoromethyl Group: This group is metabolically stable and increases the lipophilicity of molecules, which can improve cell membrane permeability—a key factor in drug bioavailability.
A summary of its core properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1428234-81-4 | [1][2] |
| Molecular Formula | C₈H₃BrF₄O | [2] |
| Molecular Weight | 271.01 g/mol | [2] |
| Appearance | White Solid | |
| Purity (Typical) | ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [4][5] |
Note: Experimental data for properties such as melting point, boiling point, and specific spectral data are not widely available in published literature. Researchers should perform their own characterization upon synthesis or acquisition.
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a robust method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[1] The reaction first involves the formation of the Vilsmeier reagent , a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the aromatic ring, followed by hydrolysis to yield the final aldehyde.
Caption: Proposed Vilsmeier-Haack Synthesis Workflow.
General Experimental Protocol (Hypothetical)
This protocol is a general representation of a Vilsmeier-Haack formylation and must be optimized for this specific substrate.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, ~3.0 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, ~1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30-60 minutes, during which the electrophilic Vilsmeier reagent will form.
-
Substrate Addition: Dissolve the starting material, 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq.), in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup and Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a base such as sodium hydroxide or sodium carbonate until pH > 8 to hydrolyze the iminium intermediate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.
Core Reactivity and Applications in Drug Discovery
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a versatile platform for the synthesis of highly substituted aromatic compounds, particularly in the development of novel pharmaceuticals.
Caption: Key reaction pathways for the title compound.
Application as a Pharmaceutical Intermediate
This aldehyde is a key intermediate in the synthesis of complex heterocyclic systems and other scaffolds used in drug discovery.[1] For instance, substituted benzaldehydes are foundational materials for creating inhibitors of various enzymes and modulators of receptors. While specific drugs derived from this exact CAS number are not prominently disclosed in public literature, its structural motifs are present in molecules targeting a range of diseases. For example, related fluorinated and brominated aromatics are used in the synthesis of kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative diseases.[6][7] The synthesis of bicalutamide, an anti-cancer medication, relies on a related intermediate, 2-bromo-5-fluorobenzotrifluoride, highlighting the importance of this class of compounds.[8]
Safety and Handling
As with any active chemical reagent, proper handling and safety protocols are paramount.
GHS Hazard Classification:
-
Acute Toxicity, Oral: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C.
-
Spill and Disposal: In case of a spill, contain the material and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-6-fluoro-3-(trifluoromethyl)benzaldehyde is a potent and versatile chemical intermediate with significant potential for accelerating research and development in the pharmaceutical and agrochemical industries. Its highly functionalized structure allows for diverse and precise chemical modifications, enabling the synthesis of novel and complex molecules. Understanding its core properties, reactivity, and the causality behind its synthetic pathways empowers researchers to leverage this building block to its fullest potential in the creation of next-generation chemical entities.
References
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Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148. Available at: [Link]
- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
-
PubChem. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977. Available at: [Link]
- Google Patents. CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide.
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
-
The Journal of Organic Chemistry. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. ACS Publications. Available at: [Link]
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PubChem. 6-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | C8H3BrF4O | CID 10236304. Available at: [Link]
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ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available at: [Link]
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National Institutes of Health. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. PMC. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for - Trifluoromethylation of Aryl and Heteroaryl Halides. Available at: [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
- Google Patents. US5457239A - Process for formylation of aromatic compounds.
-
PubChem. Benzene, 1-bromo-3-(trifluoromethyl)- | C7H4BrF3 | CID 9797. Available at: [Link]
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